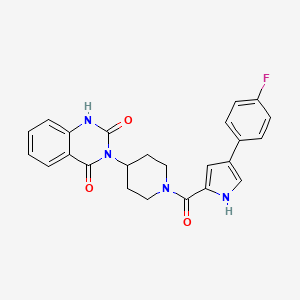

![molecular formula C17H17N3O3S B2958804 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide CAS No. 2034285-39-5](/img/structure/B2958804.png)

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of thieno[2,3-d]pyrimidin-4-one . Thieno[2,3-d]pyrimidin-4-ones are a class of compounds that have been studied for their various biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as pyrano[2,3-d]pyrimidinone derivatives have been synthesized using a three-component cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature .Scientific Research Applications

Synthesis and Biological Evaluation

Research has been conducted on the synthesis of novel derivatives related to the thieno[3,2-d]pyrimidin-4(5H)-ones, demonstrating their potential as anticancer and anti-inflammatory agents. One study synthesized a series of compounds via condensation, with evaluations indicating cytotoxic activities against certain cancer cell lines and 5-lipoxygenase inhibition, suggesting a structure-activity relationship that could inform further drug development (Rahmouni et al., 2016).

Antimicrobial Activity

The antimicrobial properties of thieno[3,2-d]pyrimidin-4-one derivatives have been explored, with some compounds exhibiting significant antistaphylococcal activity. This suggests potential applications in developing new antimicrobial agents, highlighting the importance of the thieno[3,2-d]pyrimidin scaffold in medicinal chemistry (Kostenko et al., 2008).

Interaction with Proteins

Investigations into the interactions of related compounds with proteins, such as bovine serum albumin, have provided insights into their binding mechanisms and potential effects on protein function. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Meng et al., 2012).

Antioxidant Activity

The antioxidant activity of thieno[2,3-d]pyrimidine derivatives has been explored, with some derivatives showing significant radical scavenging abilities. This property is valuable in the development of drugs aimed at combating oxidative stress-related diseases (Kotaiah et al., 2012).

Future Directions

Mechanism of Action

Target of Action

The primary targets of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide are Mycobacteria , including Mycobacterium tuberculosis and Mycobacterium bovis . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation

Biochemical Pathways

The compound affects the biochemical pathways that are essential for the survival and proliferation of Mycobacteria

Result of Action

The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis . This leads to the inhibition of the growth and proliferation of these bacteria.

properties

IUPAC Name |

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c21-14(7-6-12-4-2-1-3-5-12)18-9-10-20-16(22)15-13(8-11-24-15)19-17(20)23/h1-5,8,11H,6-7,9-10H2,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXMGBZNXPXDDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2958722.png)

![N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2958728.png)

![5-(Tert-butyl)-3-(4-chlorophenyl)-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2958729.png)

![3-(3-methoxyphenyl)-1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2958733.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2958735.png)

![3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile](/img/structure/B2958736.png)

![N-(4-butylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2958739.png)

![2-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B2958740.png)

![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2958741.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2958743.png)

![9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2958744.png)